molecular formula C15H16INO B14310595 1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide CAS No. 112777-13-6

1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide

Katalognummer: B14310595
CAS-Nummer: 112777-13-6
Molekulargewicht: 353.20 g/mol
InChI-Schlüssel: LGAQDFWLBOYFEB-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide is a chemical compound known for its unique structure and properties It consists of a pyridinium ion attached to a 2-oxoethyl group, which is further substituted with a 2,4-dimethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide typically involves the reaction of 2,4-dimethylbenzaldehyde with pyridine in the presence of an oxidizing agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A catalyst such as iodine or a similar halogen may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Halogens, acids, and bases are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.

Wissenschaftliche Forschungsanwendungen

1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound may act by binding to specific sites on these targets, thereby modulating their activity. The pathways involved in its action can include signal transduction, metabolic processes, and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridin-1-ium iodide
  • 4-(2,4-Dimethylphenyl)-1-(2-oxo-2-phenylethyl)pyrimidin-1-ium bromide

Uniqueness

1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide is unique due to its specific substitution pattern and the presence of the pyridinium ion

Eigenschaften

CAS-Nummer

112777-13-6

Molekularformel

C15H16INO

Molekulargewicht

353.20 g/mol

IUPAC-Name

1-(2,4-dimethylphenyl)-2-pyridin-1-ium-1-ylethanone;iodide

InChI

InChI=1S/C15H16NO.HI/c1-12-6-7-14(13(2)10-12)15(17)11-16-8-4-3-5-9-16;/h3-10H,11H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

LGAQDFWLBOYFEB-UHFFFAOYSA-M

Kanonische SMILES

CC1=CC(=C(C=C1)C(=O)C[N+]2=CC=CC=C2)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.